molecular formula C20H24N2O5 B2560186 3,4,5-trimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide CAS No. 102457-93-2

3,4,5-trimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide

Cat. No.: B2560186
CAS No.: 102457-93-2
M. Wt: 372.421
InChI Key: DYVGIAICMPGKHL-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide is a synthetic organic compound that features a trimethoxyphenyl group and a morpholinylphenyl group connected through a benzamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Trimethoxyphenyl Intermediate: The starting material, 3,4,5-trimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amide Bond Formation: The acid chloride is then reacted with 4-(morpholin-4-yl)aniline in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The trimethoxyphenyl group can be oxidized under strong oxidative conditions.

    Reduction: The benzamide linkage can be reduced to the corresponding amine under reducing conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Products may include carboxylic acids or quinones.

    Reduction: The major product would be the corresponding amine.

    Substitution: Products would depend on the nucleophile used, resulting in various substituted derivatives.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Biological Activity

3,4,5-Trimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide, also known as a synthetic organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a trimethoxyphenyl group and a morpholinylphenyl group linked through a benzamide structure. The exploration of its biological activity is critical for understanding its potential therapeutic applications.

  • Molecular Formula : C20_{20}H24_{24}N2_2O5_5
  • Molecular Weight : 372.4 g/mol
  • CAS Number : 102457-93-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit various enzymes and pathways involved in cancer progression and inflammation.

Key Targets:

  • Tubulin : Inhibition leads to disruption of microtubule dynamics, which is crucial for cell division.
  • Heat Shock Protein 90 (Hsp90) : Plays a role in protein folding and stabilization; inhibition can lead to the degradation of client proteins involved in cancer.
  • Thioredoxin Reductase (TrxR) : Involved in redox regulation; inhibition may induce oxidative stress in cancer cells.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines with promising results.

Cell Line IC50_{50} (µM) Effect
MCF7 (Breast Cancer)6.5Inhibition of proliferation
HCT116 (Colon Cancer)5.2Induction of apoptosis
PC3 (Prostate Cancer)7.0Cell cycle arrest

Mechanistic Studies

In vitro studies have demonstrated that the compound induces apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS). Furthermore, it has been shown to enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.

Case Studies

  • Combination Therapy with Doxorubicin :
    A study evaluated the effects of combining this compound with doxorubicin on MCF7 cells. The combination resulted in a synergistic effect, reducing the IC50_{50} value for doxorubicin from 8 µM to 2 µM.
  • In Vivo Efficacy :
    In xenograft models of breast cancer, administration of the compound significantly reduced tumor growth compared to control groups. Tumors treated with the compound showed increased levels of apoptosis markers and decreased levels of Hsp90.

Research Findings

Recent studies have focused on structure-activity relationships (SAR) to optimize the efficacy of this compound. Modifications to the morpholine ring and methoxy groups have been explored to enhance potency and selectivity against cancer cell lines.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(4-morpholin-4-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5/c1-24-17-12-14(13-18(25-2)19(17)26-3)20(23)21-15-4-6-16(7-5-15)22-8-10-27-11-9-22/h4-7,12-13H,8-11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVGIAICMPGKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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